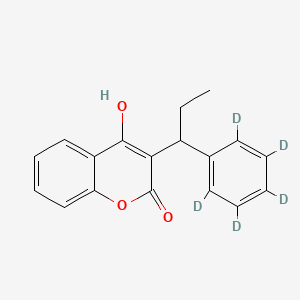

Dimethocaine-d4 Hydrochloride

説明

Dimethocaine-d4 Hydrochloride is a synthetic derivative of dimethocaine, a compound known for its local anesthetic and stimulant properties. The “d4” in its name indicates that it is a deuterated form, meaning that four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the compound without altering its pharmacological properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dimethocaine-d4 Hydrochloride involves several steps:

Starting Material: The synthesis begins with the preparation of 4-aminobenzoic acid.

Esterification: The 4-aminobenzoic acid is esterified with 2,2-dimethyl-3-diethylamino-1-propanol to form dimethocaine.

Deuteration: The hydrogen atoms in the dimethocaine molecule are replaced with deuterium atoms through a deuteration reaction.

Hydrochloride Formation: Finally, the deuterated dimethocaine is converted to its hydrochloride salt form by reacting with hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylamino-1-propanol.

Deuteration: Industrial deuteration techniques to replace hydrogen atoms with deuterium.

Purification: Purification steps to ensure the final product’s purity and quality.

Hydrochloride Formation: Conversion to the hydrochloride salt form and packaging for distribution

化学反応の分析

Types of Reactions: Dimethocaine-d4 Hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur, especially at the ester linkage.

Substitution: Nucleophilic substitution reactions can take place at the aromatic ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed

Major Products:

Oxidation Products: Oxidation can lead to the formation of nitroso and nitro derivatives.

Reduction Products: Reduction can yield primary amines and alcohols.

Substitution Products: Substitution reactions can produce various substituted aromatic compounds

科学的研究の応用

Dimethocaine-d4 Hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of dimethocaine.

Biology: Employed in biological studies to understand its effects on cellular processes.

Medicine: Investigated for its potential use as a local anesthetic and its effects on the central nervous system.

Industry: Utilized in the development of new anesthetic drugs and in forensic science for drug testing

作用機序

Dimethocaine-d4 Hydrochloride exerts its effects by inhibiting the reuptake of dopamine in the brain. This inhibition is achieved by blocking dopamine transporters, leading to increased levels of dopamine in the synaptic cleft. The elevated dopamine levels result in enhanced stimulation of the reward pathway, producing effects similar to those of cocaine. The compound also acts as a local anesthetic by blocking sodium channels, preventing the initiation and propagation of nerve impulses .

類似化合物との比較

Cocaine: Both compounds inhibit dopamine reuptake, but dimethocaine-d4 hydrochloride is less potent.

Procaine: Similar local anesthetic properties but lacks the stimulant effects.

Lidocaine: Another local anesthetic with a different chemical structure and mechanism of action

Uniqueness: this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research .

特性

CAS番号 |

1346601-45-3 |

|---|---|

分子式 |

C16H27ClN2O2 |

分子量 |

318.878 |

IUPAC名 |

[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D; |

InChIキー |

WWTWKTDXBNHESE-KQWCWKDASA-N |

SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |

同義語 |

1-Amino(benz-d4-oyl)-2,2-dimethyl-3-diethylaminopropanol Hydrochloride; 3-Diethylamino-2,2-dimethylpropyl p-amino(benz-d4-oate) Hydrochloride; Diethylaminoneopentyl Alcohol Hydrochloride p-Amino(benz-d4-oate); Larocaine-d4 Hydrochloride; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Dimethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B585811.png)

![[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585815.png)

![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)

![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)